molecular formula C19H22N2O3S B2989538 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 941872-24-8

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Cat. No. B2989538
CAS RN: 941872-24-8
M. Wt: 358.46
InChI Key: ALXZHEIHVBPWIL-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known as MPES, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Oinuma et al. (1991) focused on the synthesis of a series of benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, which showed significant inhibition of membrane-bound phospholipase A2. This inhibition was linked to a reduction in myocardial infarction size in rats, suggesting potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).

Pharmacological Characterization

In the work by Grimwood et al. (2011), 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a compound structurally related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, was characterized as a high-affinity antagonist for κ-opioid receptors. This antagonist showed potential for treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Anticancer Activity

Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including sulfonamides, for evaluation as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their research indicated that certain compounds displayed modest inhibition of HCV NS5B RdRp activity and showed potential for therapeutic development (Küçükgüzel et al., 2013).

Synthesis for Chemical Applications

Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation in the synthesis of benzonitriles. This methodology demonstrated the utility of sulfonamide derivatives in the efficient synthesis of complex pharmaceutical intermediates (Anbarasan et al., 2011).

properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-9-10-17(14-18(15)21-12-5-8-19(21)22)20-25(23,24)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXZHEIHVBPWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

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